molecular formula C11H9ClN2O B13314004 4-(4-Chloro-1H-pyrazol-1-YL)-3-methylbenzaldehyde

4-(4-Chloro-1H-pyrazol-1-YL)-3-methylbenzaldehyde

Cat. No.: B13314004
M. Wt: 220.65 g/mol
InChI Key: NGRIKUAYMFKSMA-UHFFFAOYSA-N
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Description

4-(4-Chloro-1H-pyrazol-1-YL)-3-methylbenzaldehyde (C₁₁H₉ClN₂O; molecular weight 220.66 g/mol) is a substituted benzaldehyde derivative featuring a pyrazole ring with a chlorine substituent at the 4-position and a methyl group at the 3-position of the benzaldehyde core.

Properties

Molecular Formula

C11H9ClN2O

Molecular Weight

220.65 g/mol

IUPAC Name

4-(4-chloropyrazol-1-yl)-3-methylbenzaldehyde

InChI

InChI=1S/C11H9ClN2O/c1-8-4-9(7-15)2-3-11(8)14-6-10(12)5-13-14/h2-7H,1H3

InChI Key

NGRIKUAYMFKSMA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C=O)N2C=C(C=N2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-1H-pyrazol-1-YL)-3-methylbenzaldehyde typically involves the cyclocondensation of hydrazine with a carbonyl compound, followed by chlorination and formylation steps. One common method includes:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-1H-pyrazol-1-YL)-3-methylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

Scientific Research Applications

4-(4-Chloro-1H-pyrazol-1-YL)-3-methylbenzaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 4-(4-Chloro-1H-pyrazol-1-YL)-3-methylbenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity .

Comparison with Similar Compounds

Key Observations :

  • Positional Isomerism : Swapping substituent positions (e.g., Cl and methyl groups) alters steric and electronic properties. For example, 3-chloro-4-(4-methylpyrazol-1-yl)benzaldehyde exhibits distinct CCS values, suggesting differences in molecular conformation and interaction with analytical matrices.
  • Functional Group Modifications : Replacing the aldehyde with an ester (as in ) enhances stability and enables crystallization but reduces electrophilic reactivity.

Biological Activity

4-(4-Chloro-1H-pyrazol-1-YL)-3-methylbenzaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a chloro-substituted pyrazole ring and an aldehyde functional group. This compound has been studied for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C_10H_8ClN_2O, with a molecular weight of approximately 208.63 g/mol. Its structure allows for various interactions with biological targets, which may lead to inhibition or modulation of specific pathways.

Property Description
Molecular FormulaC₁₀H₈ClN₂O
Molecular Weight208.63 g/mol
Functional GroupsChloro, Pyrazole, Aldehyde
Structural FeaturesAromatic and heterocyclic components

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections. The mechanism of action may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymes .

Anticancer Properties

The compound has also been investigated for its anticancer activities . In vitro studies have demonstrated cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231). The combination of this compound with conventional chemotherapeutic agents like doxorubicin showed a synergistic effect, enhancing the overall cytotoxicity against cancer cells .

The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed that the compound interacts with specific enzymes or receptors through hydrogen bonding and π–π stacking interactions due to its structural components .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several pyrazole derivatives, including this compound, against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones compared to control groups .
  • Cytotoxicity in Cancer Cells : Another investigation assessed the cytotoxic effects of this compound on breast cancer cell lines. Results showed that treatment with this compound led to increased apoptosis rates in MCF-7 cells when combined with doxorubicin .

Comparative Analysis with Similar Compounds

To further understand the biological activity of this compound, a comparison with structurally similar compounds can provide insights into structure-activity relationships (SAR).

Compound Name Structure Biological Activity
3-Chloro-2-(4-methyl-1H-pyrazol-1-YL)benzaldehydeStructureAntimicrobial activity noted; similar pyrazole structure
5-MethylpyrazoleStructureLacks aldehyde functionality; primarily studied for antifungal activity
4-Amino-3-methylpyrazoleStructureExhibits different reactivity; potential as an anticancer agent

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